

# Technical Guide: Synthesis of H-D-Phe-OBzl p-Toluenesulfonate

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## Compound of Interest

Compound Name: *H-D-Phe-OBzl Tos*

Cat. No.: *B555903*

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This in-depth technical guide provides a comprehensive overview of the synthesis of H-D-Phe-OBzl p-toluenesulfonate (D-Phenylalanine benzyl ester p-toluenesulfonate salt). This compound is a critical chiral building block and intermediate in the synthesis of various pharmaceuticals and bioactive molecules, particularly in peptide chemistry.<sup>[1][2]</sup> This document details a modern, efficient, and environmentally conscious experimental protocol, presents key quantitative data in a structured format, and includes a visual workflow to elucidate the synthesis process.

## Introduction

H-D-Phe-OBzl p-toluenesulfonate is the p-toluenesulfonate salt of the benzyl ester of D-phenylalanine. The benzyl ester serves as a protecting group for the carboxylic acid functionality of the amino acid, while the tosylate salt form enhances its crystallinity, stability, and handling properties.<sup>[3]</sup> Its primary application lies in solution-phase peptide synthesis, where it acts as the C-terminal amino acid component.<sup>[2]</sup> The synthesis is typically achieved via a Fischer-Speier esterification, an acid-catalyzed reaction between D-phenylalanine and benzyl alcohol.<sup>[3][4]</sup>

## Quantitative Data Summary

The following tables summarize the key physicochemical properties and typical reaction parameters for the synthesis of H-D-Phe-OBzl p-toluenesulfonate.

Table 1: Physicochemical Properties of H-D-Phe-OBzl p-Toluenesulfonate

Property	Value
CAS Number	28607-46-7[1][5][6]
Molecular Formula	C <sub>23</sub> H <sub>25</sub> NO <sub>5</sub> S[7]
Molecular Weight	427.52 g/mol [7]
Appearance	White to off-white powder/crystalline solid[1]
Melting Point	165 - 169 °C[1]
Purity	≥ 98% (by HPLC)[1]
Optical Rotation	[α] <sup>20</sup> <sub>D</sub> = +5 ± 1° (c=2 in Methanol)[1]

Table 2: Reagents for Synthesis

Reagent	Role	Molar Mass ( g/mol )
D-Phenylalanine	Starting Material	165.19
p-Toluenesulfonic acid monohydrate	Catalyst & Salt Formation	190.22
Benzyl Alcohol	Esterifying Agent	108.14
Cyclohexane	Azeotropic Solvent	84.16
Ethyl Acetate	Precipitation Solvent	88.11

## Experimental Protocol

This protocol is adapted from the improved, environmentally conscious method for the synthesis of amino acid benzyl esters developed by Bolchi et al.[2][3][4] This procedure replaces hazardous solvents like benzene with cyclohexane for the azeotropic removal of water, which is crucial for driving the esterification to completion.[3][4]

Materials:

- D-Phenylalanine
- p-Toluenesulfonic acid monohydrate
- Benzyl alcohol
- Cyclohexane
- Ethyl acetate
- Round-bottom flask
- Dean-Stark apparatus or equivalent setup for azeotropic distillation
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Büchner funnel and filter flask
- Vacuum source

#### Procedure:

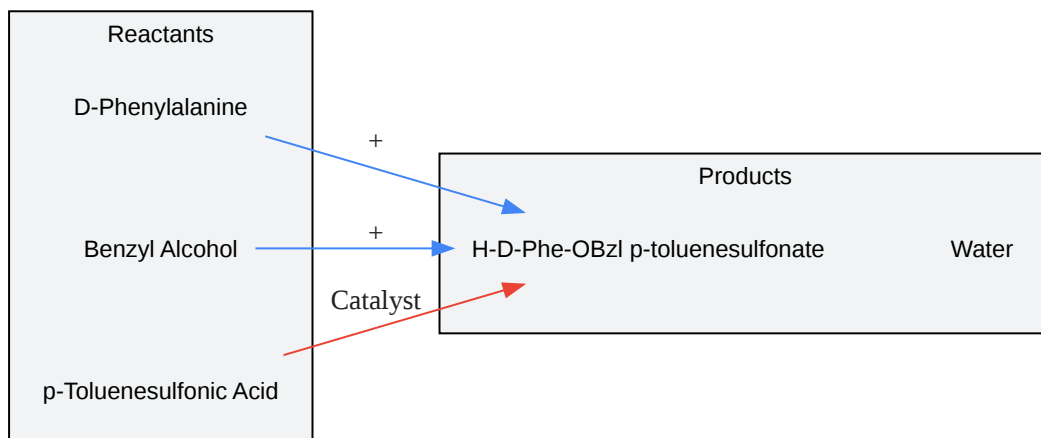
- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add D-phenylalanine, 1.2 equivalents of p-toluenesulfonic acid monohydrate, and 5 equivalents of benzyl alcohol.
- **Solvent Addition:** Add a sufficient volume of cyclohexane to the flask to ensure proper stirring and to fill the Dean-Stark trap.
- **Azeotropic Distillation:** Heat the reaction mixture to reflux with vigorous stirring. The cyclohexane-water azeotrope will begin to distill, and water will be collected in the Dean-Stark trap. Continue refluxing for approximately 4-6 hours, or until no more water is collected.

- **Cooling and Precipitation:** Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
- **Product Isolation:** Add ethyl acetate to the cooled reaction mixture to induce the precipitation of the H-D-Phe-OBzl p-toluenesulfonate salt as a white solid.<sup>[2][4]</sup>
- **Filtration and Washing:** Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethyl acetate to remove residual benzyl alcohol and other impurities.
- **Drying:** Dry the purified product under vacuum to a constant weight.

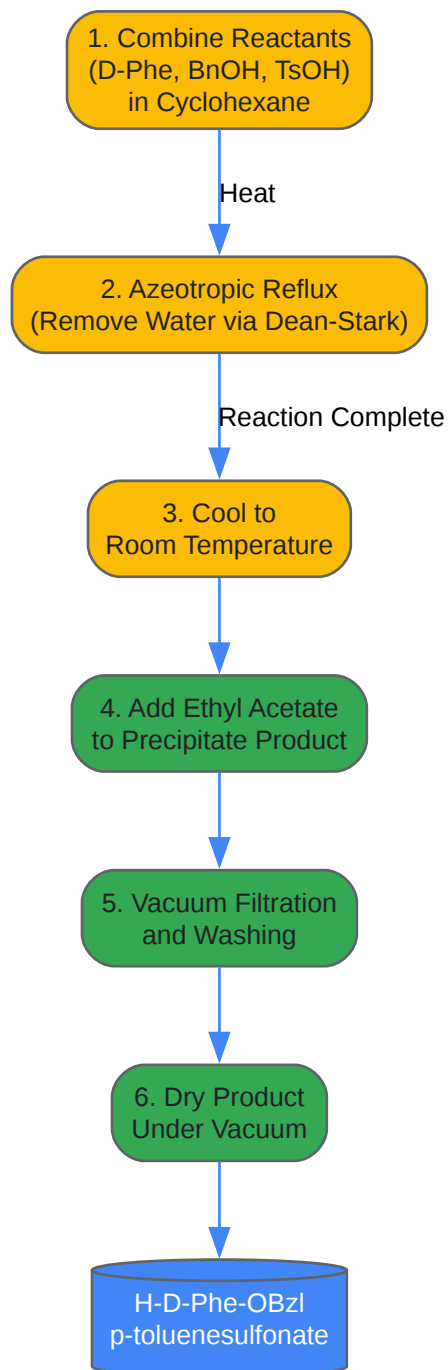
## Reaction and Workflow Diagrams

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of H-D-Phe-OBzl p-toluenesulfonate.

## Synthesis of H-D-Phe-OBzl p-toluenesulfonate



## Experimental Workflow for Synthesis

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